molecular formula C16H11BBr2N2 B1398752 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1098071-09-0

2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1398752
CAS No.: 1098071-09-0
M. Wt: 401.9 g/mol
InChI Key: CXQGDSINLARUOY-UHFFFAOYSA-N
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Description

“2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” is a compound that belongs to the class of BODIPY-derived dyes . It is a hybrid inorganic/organic benzene and is isoelectronic to pyridine . It shows analogies to pyridine in both its spectroscopic properties and reactivity .


Synthesis Analysis

The synthesis of a similar compound, 1,3,2,5-diazadiborinine (B2C2N2R6), has been reported . The process involves the ring expansion of a borole with an organic azide . For the synthesis of a related BODIPY dye, the as-synthesized 2-ethyl-5,5-difluoro-1,3,7,8-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine was dissolved in CH2Cl2, and then under an ice bath, BF3·Et2O and DDQ were slowly added .

Scientific Research Applications

Organic Thin-Film Transistor Applications

2,2′-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) and its derivatives have been synthesized and characterized for their potential use in organic thin-film transistors (OFETs). These compounds demonstrate promising field-effect mobilities, making them suitable for electronic device applications (Lu, Bolag, Nishida, & Yamashita, 2010).

Fluorescent Probes in Metal Ion Detection

NBN-embedded polymers, including derivatives of 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, have been synthesized and explored as fluorescent sensors for metal ion detection, particularly for Fe3+ and Cr3+. These compounds exhibit excellent selectivity and sensitivity, highlighting their potential in metal fluorescence sensing (Li et al., 2022).

QSAR Studies and Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) studies of 2-substituted derivatives, including 2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaphosphorine oxides and sulphides, have been conducted. These studies focus on understanding the impact of physicochemical parameters on antimicrobial activity, with certain steric factors playing a major role (Madhuritha, Kumar, Parthasarathy, & Uma, 2004).

Structural Studies and Electron Density Donation

Solution-state and solid-state studies of derivatives of this compound provide insight into the electron density donation from nitrogen to boron. These studies contribute to the understanding of the structural and electronic properties of such compounds (Slabber, Grimmer, & Robinson, 2013).

Properties

IUPAC Name

3-(3,5-dibromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BBr2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQGDSINLARUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BBr2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726212
Record name 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098071-09-0
Record name 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 6
2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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